

TIK-301 In Vivo Studies in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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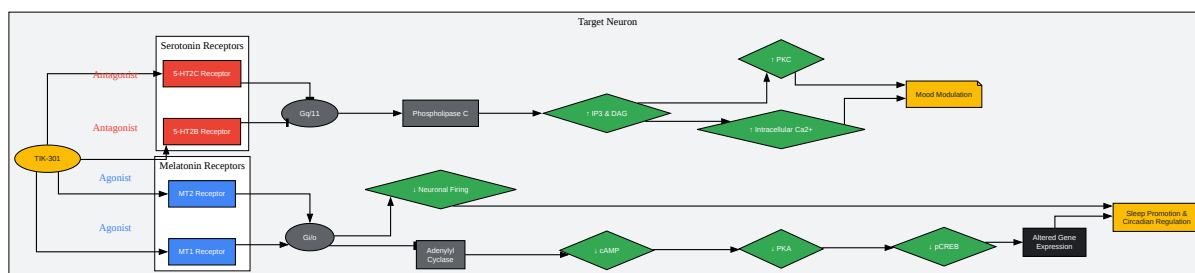
For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 is a potent and selective agonist for the melatonin receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin 5-HT2B and 5-HT2C receptors. This dual mechanism of action suggests its therapeutic potential in treating sleep disorders, circadian rhythm disruptions, and potentially other neurological conditions. These application notes provide detailed protocols for preclinical in vivo evaluation of **TIK-301** in rodent models, focusing on its effects on sleep architecture, body weight, and functional recovery after spinal cord injury.

Signaling Pathway of TIK-301

TIK-301 primarily exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors. Activation of these receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus is crucial for regulating circadian rhythms and promoting sleep. The antagonist activity at 5-HT2B/2C receptors may contribute to its antidepressant and anxiolytic effects.



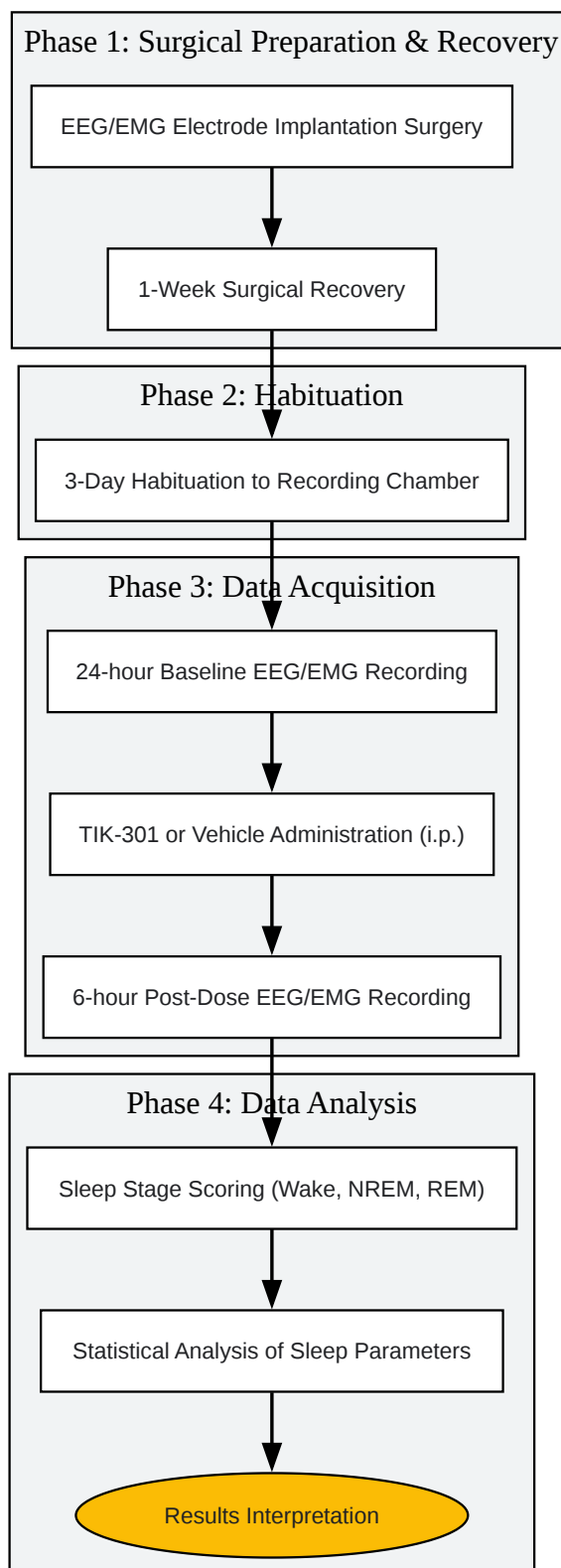
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Caption: **TIK-301** signaling pathway.

Application Note 1: Evaluation of Hypnotic Efficacy in a Rodent Model of Insomnia

This protocol describes the use of electroencephalography (EEG) and electromyography (EMG) to assess the sleep-promoting effects of **TIK-301** in rats.

Experimental Workflow



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Caption: Experimental workflow for sleep studies.

Quantitative Data Summary

Parameter	Vehicle	TIK-301 (1 mg/kg)	TIK-301 (3 mg/kg)	TIK-301 (10 mg/kg)
Latency to NREM Sleep (min)	45.8 ± 5.2	35.2 ± 4.1	28.9 ± 3.5**	24.5 ± 3.1***
Total NREM Sleep (min in first 2h)	58.3 ± 6.7	72.1 ± 5.9	85.4 ± 7.2	92.3 ± 6.8***
Total REM Sleep (min in first 2h)	10.2 ± 2.1	12.5 ± 2.5	14.8 ± 2.9	16.1 ± 3.0
Number of Awakenings	15.6 ± 2.8	12.3 ± 2.1	10.1 ± 1.9*	8.7 ± 1.5

*Data are presented as mean ± SEM.

*p<0.05,

**p<0.01,

**p<0.001

compared to vehicle. Data is hypothetical and based on typical results for melatonin agonists.

Experimental Protocol

1. Animals:

- Adult male Sprague-Dawley rats (250-300g) are used.

- Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

- Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
- Secure the animal in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Drill small holes through the skull for EEG electrode placement over the frontal and parietal cortices.
- Insert stainless steel screw electrodes into the drilled holes, ensuring they touch the dura mater.
- For EMG, insert two insulated stainless-steel wires into the nuchal muscles.
- Secure the electrode assembly to the skull with dental cement.
- Allow a one-week recovery period post-surgery.

3. EEG/EMG Recording:

- Habituate the animals to the recording chambers for 3 days.
- Connect the electrode assembly on the rat's head to a recording cable linked to an amplifier and data acquisition system.
- Record baseline EEG and EMG for 24 hours.
- On the test day, administer **TIK-301** (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark phase.
- Record EEG and EMG for at least 6 hours post-injection.

4. Data Analysis:

- The recorded data is scored in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
- Analyze sleep parameters including latency to NREM sleep, total time spent in each stage, and the number of awakenings.
- Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Application Note 2: Assessment of Effects on Body Weight in a Diet-Induced Obesity Model

This protocol outlines a study to evaluate the effect of **TIK-301** on body weight and food intake in a rat model of diet-induced obesity.

Quantitative Data Summary

Parameter	Control (Normal Diet)	Vehicle (High-Fat Diet)	TIK-301 (0.8 mg/kg/day)	TIK-301 (4.0 mg/kg/day)
Body Weight Gain (g) after 4 weeks	45.2 ± 5.1	98.7 ± 8.9	75.4 ± 7.3	61.8 ± 6.5**
Daily Food Intake (g)	22.5 ± 2.1	18.3 ± 1.9	16.9 ± 1.7	15.2 ± 1.5
Epididymal Fat Pad Weight (g)	3.1 ± 0.4	7.8 ± 0.9	6.2 ± 0.7	5.1 ± 0.6**

Data are presented as mean ± SEM.
*p<0.05, *p<0.01 compared to Vehicle (High-Fat Diet). Data is based on published studies with other melatonin agonists and known effects of TIK-301.[\[1\]](#)

Experimental Protocol

1. Animals and Diet:

- Male Sprague-Dawley rats (180-200g) are used.
- Animals are divided into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (e.g., 45% kcal from fat) to induce obesity.

2. TIK-301 Administration:

- After 4 weeks on the respective diets, the high-fat diet group is further divided into a vehicle group and **TIK-301** treatment groups.
- **TIK-301** is administered daily via oral gavage for 4 weeks.

3. Measurements:

- Body weight and food intake are recorded daily.
- At the end of the study, animals are euthanized, and various tissues, including adipose tissue depots (e.g., epididymal fat pads), are collected and weighed.
- Blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

4. Data Analysis:

- Compare body weight gain, food intake, and fat pad weights between the different groups.
- Use statistical tests such as ANOVA to determine the significance of the observed differences.

Application Note 3: Evaluation of Neuroprotective Effects in a Rat Model of Spinal Cord Injury

This protocol details a study to assess the potential of **TIK-301** to promote functional recovery following a contusion-induced spinal cord injury (SCI) in rats.

Quantitative Data Summary

Time Post-SCI	Vehicle	TIK-301 (10 mg/kg)	TIK-301 (50 mg/kg)
BBB Score (Day 7)	4.2 ± 0.8	6.5 ± 1.1	7.8 ± 1.3**
BBB Score (Day 14)	6.8 ± 1.2	9.3 ± 1.5	11.2 ± 1.7
BBB Score (Day 21)	8.5 ± 1.5	11.9 ± 1.8*	13.5 ± 2.0
BBB Score (Day 28)	9.8 ± 1.7	13.2 ± 2.0	15.1 ± 2.2**

Data are presented as mean ± SEM. BBB (Basso, Beattie, Bresnahan) locomotor rating scale. *p<0.05, **p<0.01 compared to vehicle. Data is based on published studies with melatonin in SCI models.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol

1. Animals and Spinal Cord Injury:

- Adult female Sprague-Dawley rats (250-300g) are used.
- Anesthetize the rats and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
- Induce a moderate contusion injury using a standardized impactor device.

2. TIK-301 Administration:

- The first dose of **TIK-301** or vehicle is administered i.p. shortly after the injury (e.g., within 1 hour).
- Continue daily administration for a specified period (e.g., 7 or 14 days).

3. Behavioral Assessment:

- Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., weekly) for 4-6 weeks post-injury.
- The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

4. Histological Analysis:

- At the end of the behavioral assessments, perfuse the animals and collect the spinal cord tissue.
- Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess lesion size, white matter sparing, and neuronal survival.

5. Data Analysis:

- Analyze the BBB scores over time using repeated measures ANOVA.
- Quantify histological parameters and compare between groups using t-tests or ANOVA.

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